Lipophilicity (logP) Differentiation: Ortho-Pentyloxybenzyl vs. Parent Scaffold and Para Isomer
The target compound exhibits a computed logP of 7.78, which is approximately 4.5 log units higher than the unsubstituted parent scaffold 6H-indolo[2,3-b]quinoxaline (logP 3.26) and approximately 4.7 log units higher than the para-pentyloxybenzyl isomer (reported logP ~3.04 in one database entry) [1]. This difference of 4.5–4.7 log units corresponds to an approximately 30,000- to 50,000-fold increase in predicted octanol-water partition coefficient, indicating profoundly greater membrane permeability and tissue distribution potential for the target compound relative to these comparators .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 7.78 |
| Comparator Or Baseline | 6H-Indolo[2,3-b]quinoxaline (parent scaffold): logP = 3.26 ; 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline (para isomer): logP ≈ 3.04 [1] |
| Quantified Difference | ΔlogP ≈ +4.5 (vs. parent scaffold); ΔlogP ≈ +4.7 (vs. para isomer) |
| Conditions | Computed logP values (XLogP3 / ACD/LogP method); different databases may use different algorithms—values represent best available cross-study comparison |
Why This Matters
A logP difference of >4 units represents a fundamental divergence in ADME behavior: the target compound is predicted to be vastly more membrane-permeable and extensively tissue-distributed than its close analogs, making it suitable for intracellular target engagement studies where the para isomer or parent scaffold would fail to achieve sufficient cellular penetration.
- [1] PrenDB Database, Philipps-Universität Marburg. Entry for 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: LogP 3.04. Available: https://prendb.pharmazie.uni-marburg.de/ (accessed via SpectraBase cross-reference, 2026-05-10). View Source
